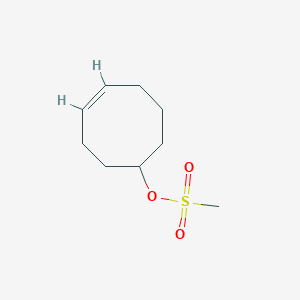
4-Cycloocten-1-ol, methanesulfonate, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cycloocten-1-ol, methanesulfonate, (Z)- is an organic compound with the molecular formula C9H16O3S It is a derivative of cyclooctene, featuring a hydroxyl group and a methanesulfonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cycloocten-1-ol, methanesulfonate, (Z)- typically involves the following steps:
Hydroxylation of Cyclooctene: Cyclooctene is first hydroxylated to produce 4-Cycloocten-1-ol. This can be achieved using oxidizing agents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Methanesulfonation: The hydroxyl group of 4-Cycloocten-1-ol is then converted to a methanesulfonate ester using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
Industrial production of 4-Cycloocten-1-ol, methanesulfonate, (Z)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroxylation: Large quantities of cyclooctene are hydroxylated using continuous flow reactors to ensure efficient and consistent production.
Methanesulfonation in Batch Reactors: The hydroxylated product is then subjected to methanesulfonation in batch reactors, allowing for precise control over reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Cycloocten-1-ol, methanesulfonate, (Z)- undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4, H2), solvents (e.g., ether, ethanol).
Major Products
Substitution: Amines, ethers, thioethers.
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Aplicaciones Científicas De Investigación
4-Cycloocten-1-ol, methanesulfonate, (Z)- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the formation of cyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Biological Labeling: Due to its reactivity, it is employed in labeling biomolecules for imaging and diagnostic purposes.
Material Science: It is utilized in the synthesis of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Cycloocten-1-ol, methanesulfonate, (Z)- involves its ability to undergo nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify biomolecules or participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
4-Cycloocten-1-ol: The parent compound without the methanesulfonate group.
Cyclooctene: The unsaturated hydrocarbon precursor.
Methanesulfonyl Chloride: The reagent used for methanesulfonation.
Uniqueness
4-Cycloocten-1-ol, methanesulfonate, (Z)- is unique due to the presence of both a hydroxyl group and a methanesulfonate ester. This dual functionality allows it to participate in a wider range of chemical reactions compared to its parent compounds. Its reactivity and versatility make it valuable in various fields, including organic synthesis, medicinal chemistry, and material science.
Propiedades
Número CAS |
64818-38-8 |
|---|---|
Fórmula molecular |
C9H16O3S |
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
[(4Z)-cyclooct-4-en-1-yl] methanesulfonate |
InChI |
InChI=1S/C9H16O3S/c1-13(10,11)12-9-7-5-3-2-4-6-8-9/h2-3,9H,4-8H2,1H3/b3-2- |
Clave InChI |
GJJIPVCFWKYVCW-IHWYPQMZSA-N |
SMILES isomérico |
CS(=O)(=O)OC1CCC/C=C\CC1 |
SMILES canónico |
CS(=O)(=O)OC1CCCC=CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


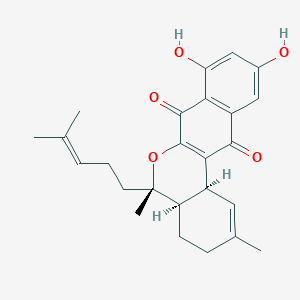
![1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B14140261.png)
![Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate](/img/structure/B14140276.png)
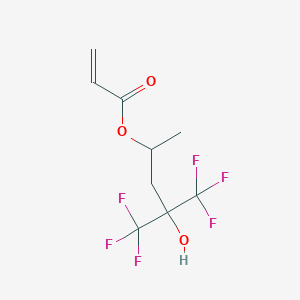
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14140284.png)
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)
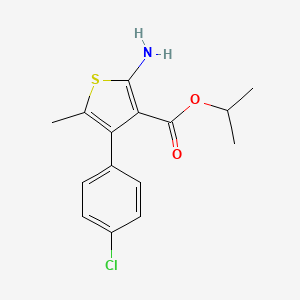
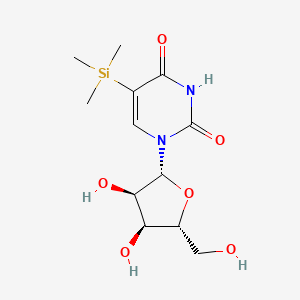
![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
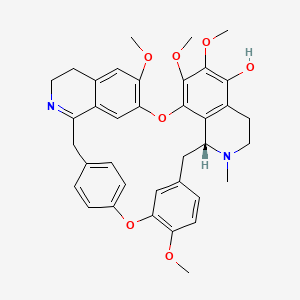
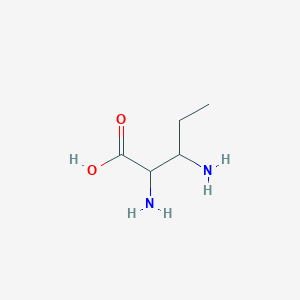
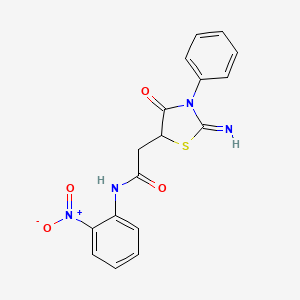
![{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid](/img/structure/B14140334.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid](/img/structure/B14140335.png)
